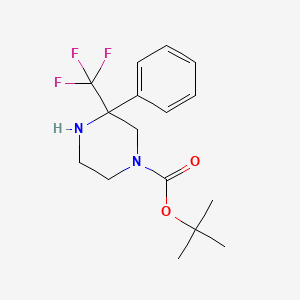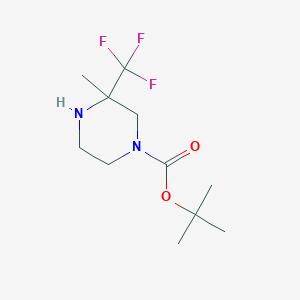
9-Nitrooleate-d17
Overview
Description
9-Nitrooleate-d17 is a deuterium-labeled derivative of 9-nitrooleate, an endogenous lipid signaling molecule. This compound is used primarily as an internal standard for the quantification of 9-nitrooleate by gas chromatography or liquid chromatography-mass spectrometry. Nitrated unsaturated fatty acids, such as 9-nitrooleate, represent a new class of endogenous lipid-derived signaling molecules that play significant roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Nitrooleate-d17 is synthesized by the nitration of deuterium-labeled oleic acid. The nitration process involves the reaction of oleic acid with nitrating agents such as peroxynitrite, acidified nitrite, or myeloperoxidase in the presence of hydrogen peroxide and nitrite. These conditions facilitate the addition of a nitro group to the oleic acid, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to obtain the desired deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions: 9-Nitrooleate-d17 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oleate derivatives.
Scientific Research Applications
9-Nitrooleate-d17 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry for the quantification of nitrated fatty acids.
Biology: Studied for its role as an endogenous signaling molecule involved in various biological processes, including inflammation and oxidative stress.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of lipid-based pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
9-Nitrooleate-d17 exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): this compound acts as a ligand for PPARγ, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Nitric Oxide Release: The compound can decompose or be metabolized to release nitric oxide, a signaling molecule involved in various physiological processes.
Oxidative Stress Pathways: this compound modulates oxidative stress pathways by interacting with reactive oxygen and nitrogen species.
Comparison with Similar Compounds
10-Nitrooleate: Another regioisomer of nitrooleate, formed by the nitration of oleic acid.
12-Nitrolinoleate: A nitrated derivative of linoleic acid, serving as an endogenous ligand for PPARγ.
Cholesteryl Nitrolinoleate: A nitrated cholesterol ester with similar signaling properties.
Uniqueness of 9-Nitrooleate-d17:
Deuterium Labeling: The presence of deuterium atoms in this compound makes it a valuable internal standard for analytical techniques, providing accurate quantification of nitrated fatty acids.
Endogenous Signaling: this compound represents a unique class of endogenous lipid signaling molecules with significant roles in inflammation and oxidative stress
Properties
IUPAC Name |
(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-9-nitrooctadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+/i1D3,2D2,3D2,4D2,5D2,6D2,8D2,11D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAKBVRRVHWKV-KSBOAZTASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-tert-butoxypropionic acid](/img/structure/B8050224.png)



![2-oxa-8-azaspiro[4.5]decane;oxalic acid](/img/structure/B8050249.png)

![2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B8050265.png)
